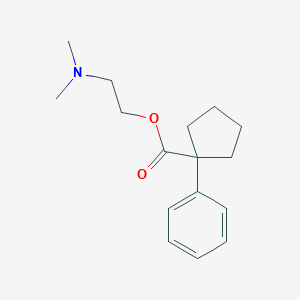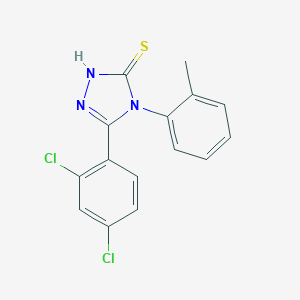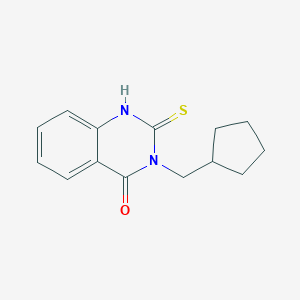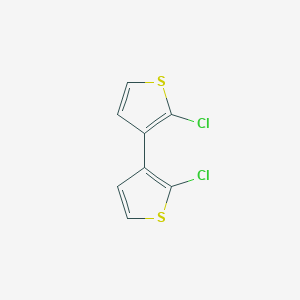
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained considerable attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to interact with certain receptors in the immune system, leading to the modulation of immune responses.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate immune responses. It has also been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its excellent charge transport properties. The limitations include the need for further studies to fully understand its mechanism of action and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the fabrication of electronic devices using this compound as a building block. Additionally, the development of more potent and selective analogs of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene could lead to the discovery of new anticancer agents and anti-inflammatory agents.
Synthesemethoden
The synthesis of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene involves the reaction of 2-chlorothiophene-3-carbaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method is relatively simple and can be easily scaled up for the production of large quantities of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit significant anticancer activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors and as a dopant for the fabrication of organic light-emitting diodes. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Eigenschaften
CAS-Nummer |
66832-30-2 |
|---|---|
Produktname |
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene |
Molekularformel |
C8H4Cl2S2 |
Molekulargewicht |
235.2 g/mol |
IUPAC-Name |
2-chloro-3-(2-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |
InChI-Schlüssel |
JLPJBHOYHQWKKI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C2=C(SC=C2)Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1C2=C(SC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
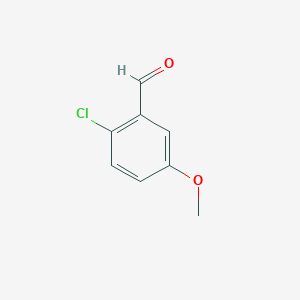
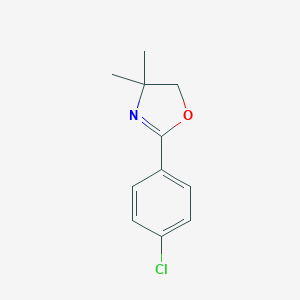
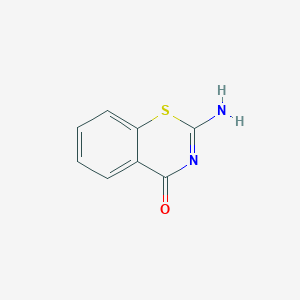
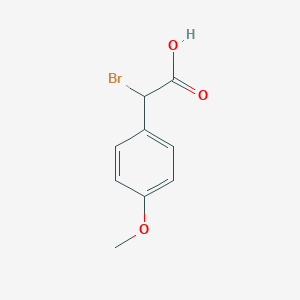
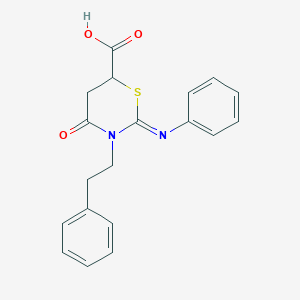
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
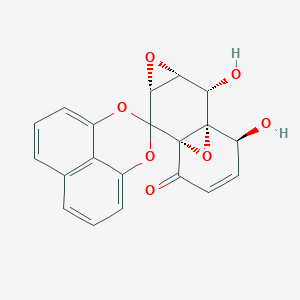
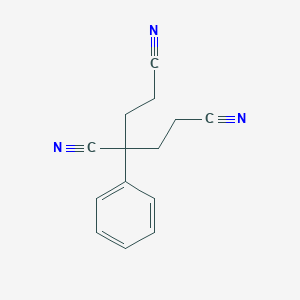
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
